1,1'-Dibenzyl-4,4'-bipyridinium dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electron Transfer Mediator:

- Benzylviologen readily undergoes reversible one-electron reduction, transforming between its dicationic (BV²⁺) and radical cation (BV⁺•) forms. This property makes it a valuable electron transfer mediator in various reactions, including:

- Photocatalysis: Benzylviologen acts as a mediator in photocatalytic processes, facilitating the transfer of photogenerated electrons from excited-state catalysts to substrates. [Source: Applied Catalysis B: Environmental, Volume 181, Pages 828-836, ]

- Electrocatalysis: Benzylviologen shuttles electrons between electrodes and catalysts in electrochemical reactions, enabling efficient conversion of electrical energy to chemical energy. [Source: Journal of Electroanalytical Chemistry, Volume 409, Issues 1-2, Pages 133-141, ]

- Enzymatic reactions: Benzylviologen can bridge the electron transfer gap between enzymes and electrodes, enabling the development of bioelectrochemical sensors and biosolar cells. [Source: Biosensors and Bioelectronics, Volume 11, Issue 1, Pages 65-75, ]

Redox Indicator:

- Due to its distinct color change upon reduction (from blue to colorless), benzylviologen serves as a visual indicator for redox reactions. This application is crucial in various analytical chemistry techniques, such as:

Supramolecular Chemistry:

- The rigid structure and positive charges of benzylviologen make it a valuable building block for the construction of supramolecular assemblies. These assemblies possess unique properties with potential applications in:

- Molecular recognition: Benzylviologen-based assemblies can selectively bind to specific molecules, enabling the development of sensors and targeted drug delivery systems. [Source: Chemical Society Reviews, Volume 31, Issue 6, Pages 421-430, ]

- Photo- and electro-active materials: Benzylviologen can be incorporated into supramolecular structures to design materials with tailored light-harvesting and energy-conversion properties. [Source: Coordination Chemistry Reviews, Volume 257-258, Pages 750-780, ]

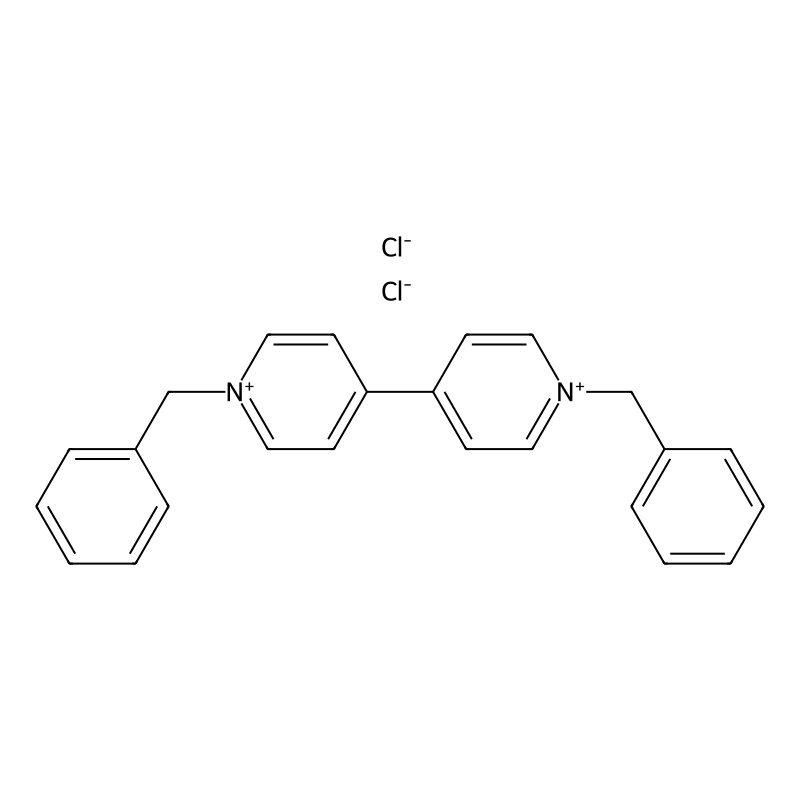

1,1'-Dibenzyl-4,4'-bipyridinium dichloride, also commonly known as benzylviologen, is a salt compound belonging to the class of bipyridinium cations. It is a white crystalline solid at room temperature []. Bipyridinium compounds are characterized by two pyridine rings linked by a positively charged nitrogen atom. Benzylviologen is synthesized from readily available starting materials, making it a convenient model compound for a variety of scientific studies.

The significance of benzylviologen lies in its unique ability to undergo reversible one-electron reduction, transforming between a dication (2+) and a radical cation (•+) state. This property makes it a valuable electron acceptor in various scientific fields, including:

- Electron transfer studies: Benzylviologen serves as a model system to understand electron transfer processes in chemistry, biology, and materials science.

- Photocatalysis: Due to its ability to accept electrons, benzylviologen can be employed as an electron acceptor in photocatalytic reactions, promoting light-driven chemical transformations.

- Molecular machines: Benzylviologen's redox properties are being explored in the development of molecular machines, where its ability to change states can be harnessed for functional purposes.

Molecular Structure Analysis

Benzylviologen possesses a rigid, planar structure due to the delocalization of the positive charge across the two pyridine rings linked by the central nitrogen atom []. The presence of two bulky benzyl groups attached to the pyridinium rings hinders rotation, further contributing to the rigidity of the molecule. This rigid structure plays a crucial role in its electron transfer capabilities, allowing for efficient electron hopping between the two pyridine rings.

Here are some notable aspects of the structure:

- The positive charge (+2) is delocalized across the two pyridine rings, making the molecule a dication.

- The benzyl groups (C6H5CH2-) are attached to the N atoms of the pyridinium rings, providing steric hindrance and rigidity.

- The two chloride ions (Cl-) serve as counterions to balance the positive charge of the dication.

Chemical Reactions Analysis

Synthesis

Benzylviologen can be synthesized through a condensation reaction between pyridine and benzyl chloride, followed by quaternization with a strong alkylating agent.

Redox Reactions

The key reaction involving benzylviologen is its one-electron reduction:

**(C6H5CH2)2(Py-Py)**2+ + e- → **(C6H5CH2)2(Py-Py)**+• (Py = pyridine ring)

This reaction highlights benzylviologen's ability to accept an electron and transition from a dication (2+) to a radical cation (•+) state. The radical cation is relatively stable due to the delocalization of the unpaired electron across the conjugated system of the molecule.

Decomposition

Under extreme conditions (high temperature or strong oxidizing agents), benzylviologen can decompose, breaking down the pyridinium rings and releasing smaller organic fragments.

Physical and Chemical Properties

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant